molecular formula C43H65N11O13S2 B3061084 Oxytocin, glu(4)- CAS No. 4314-67-4

Oxytocin, glu(4)-

Cat. No.: B3061084
CAS No.: 4314-67-4
M. Wt: 1008.2 g/mol
InChI Key: ANHHFWYHJRAVNA-OMTOYRQASA-N
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Description

Oxytocin, glu(4)- is a modified form of the peptide hormone oxytocin, which is known for its role in social bonding, childbirth, and lactation. Oxytocin is a nonapeptide composed of nine amino acids, and the glu(4) modification refers to the substitution of the fourth amino acid with glutamic acid. This modification can alter the peptide’s properties and interactions, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxytocin, glu(4)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are coupled to the resin using activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cyclization: The peptide is cyclized to form the disulfide bond between cysteine residues, often using iodine or other oxidizing agents.

Industrial Production Methods: Industrial production of oxytocin, glu(4)- may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the modified oxytocin is inserted into a suitable expression system, such as Escherichia coli or yeast, which then produces the peptide. The peptide is subsequently purified using techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: Oxytocin, glu(4)- can undergo various chemical reactions, including:

    Oxidation: The disulfide bond between cysteine residues can be oxidized or reduced.

    Substitution: The peptide can undergo substitution reactions at specific amino acid residues.

Common Reagents and Conditions:

    Oxidation: Iodine or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Cleavage of the disulfide bond to form free thiol groups.

Scientific Research Applications

Oxytocin, glu(4)- has a wide range of scientific research applications, including:

    Chemistry: Studying the effects of amino acid substitutions on peptide stability and interactions.

    Biology: Investigating the role of oxytocin in social behavior, stress response, and metabolic regulation.

    Medicine: Exploring therapeutic applications for conditions such as autism spectrum disorders, social anxiety, and postpartum depression.

    Industry: Developing new peptide-based drugs and biotechnological applications.

Mechanism of Action

Oxytocin, glu(4)- exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors located in various tissues, including the brain, uterus, and mammary glands. The binding of oxytocin to its receptor activates intracellular signaling pathways, such as the phospholipase C pathway, leading to the release of intracellular calcium and subsequent physiological effects. These effects include uterine contractions, milk ejection, and modulation of social behaviors.

Comparison with Similar Compounds

    Vasopressin: Another nonapeptide hormone with similar structure but different physiological functions, such as water retention and blood pressure regulation.

    Desmopressin: A synthetic analog of vasopressin used to treat diabetes insipidus and bedwetting.

    Carbetocin: A long-acting synthetic analog of oxytocin used to prevent postpartum hemorrhage.

Uniqueness of Oxytocin, glu(4)-: The glu(4) modification in oxytocin, glu(4)- can alter its binding affinity and specificity for oxytocin receptors, potentially leading to different physiological effects and therapeutic applications compared to unmodified oxytocin and other similar compounds.

Properties

IUPAC Name

3-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-4-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-10-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-26(12-13-34(58)59)38(62)50-29(17-32(45)56)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-33(46)57/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t22-,25-,26-,27-,28-,29-,30-,31-,35?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHHFWYHJRAVNA-OMTOYRQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H65N11O13S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1008.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4314-67-4
Record name Oxytocin, glu(4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004314674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4314-67-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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